molecular formula C11H17BN2O4 B2491238 6-(2-Morpholinoethoxy)pyridine-3-boronic acid CAS No. 865604-29-1

6-(2-Morpholinoethoxy)pyridine-3-boronic acid

Cat. No.: B2491238
CAS No.: 865604-29-1
M. Wt: 252.08
InChI Key: VSWGCXOYZINISV-UHFFFAOYSA-N
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Description

6-(2-Morpholinoethoxy)pyridine-3-boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a morpholinoethoxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid typically involves the reaction of 6-chloro-3-pyridineboronic acid with 2-(morpholino)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholinoethoxy group replaces the chlorine atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(2-Morpholinoethoxy)pyridine-3-boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Boronic esters and borates.

    Reduction: Boranes and other reduced boron compounds.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of boron-based drugs that target specific enzymes or receptors. The boronic acid group can interact with hydroxyl groups on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the morpholinoethoxy group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3-pyridinylboronic acid
  • 6-(N-Boc-methylamino)pyridine-3-boronic acid pinacol ester
  • 6-Methylpyridine-3-boronic acid

Uniqueness

6-(2-Morpholinoethoxy)pyridine-3-boronic acid stands out due to its unique combination of a boronic acid group and a morpholinoethoxy substituent. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

[6-(2-morpholin-4-ylethoxy)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4/c15-12(16)10-1-2-11(13-9-10)18-8-5-14-3-6-17-7-4-14/h1-2,9,15-16H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWGCXOYZINISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OCCN2CCOCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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